molecular formula C20H26N2O2S B4461607 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide

2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide

Cat. No. B4461607
M. Wt: 358.5 g/mol
InChI Key: QTAJNNGZAGWZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide, also known as DPN, is a chemical compound that has been extensively studied for its potential uses in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide is a selective agonist of ERβ, which is a member of the nuclear receptor superfamily of transcription factors. ERβ regulates gene expression by binding to specific DNA sequences in the promoter regions of target genes. 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide binds to ERβ with high affinity and induces a conformational change that allows it to recruit co-activator proteins, leading to the activation of target genes.
Biochemical and Physiological Effects
2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, bone density improvement, and cardiovascular health promotion. In the brain, 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has been shown to protect against neurodegeneration and improve cognitive function. In bone tissue, 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has been shown to increase bone density and reduce the risk of osteoporosis. In the cardiovascular system, 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has been shown to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has several advantages for use in lab experiments, including its high selectivity for ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide also has some limitations, including its relatively short half-life and its susceptibility to degradation in aqueous solutions.

Future Directions

There are several future directions for research on 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide, including the development of more stable analogs, the identification of new target genes regulated by ERβ, and the investigation of its potential therapeutic uses in various diseases. Additionally, the use of 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide in combination with other drugs or therapies may have synergistic effects and improve its efficacy. Overall, 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has great potential for use in scientific research and the development of novel therapeutic interventions.

Scientific Research Applications

2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has been used extensively in scientific research to study the functions of ERβ in various physiological and pathological processes. ERβ is expressed in various tissues, including the brain, bone, and cardiovascular system, and has been implicated in the regulation of bone metabolism, cognitive function, and cardiovascular health. 2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide has been shown to have neuroprotective effects, improve bone density, and reduce the risk of cardiovascular disease.

properties

IUPAC Name

2,5-dimethyl-N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-6-7-16(2)20(14-15)25(23,24)21-17(3)18-8-10-19(11-9-18)22-12-4-5-13-22/h6-11,14,17,21H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAJNNGZAGWZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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